2-(Isoxazol-5-yl)benzenesulfonamide

Herbicide synthesis Sulfonylurea Regioisomer comparison

2-(Isoxazol-5-yl)benzenesulfonamide (CAS 87488-65-1) is an ortho-substituted benzenesulfonamide bearing an isoxazole ring at the 5-position. It serves primarily as a key synthetic intermediate in the preparation of acetolactate synthase (ALS)-inhibiting sulfonylurea herbicides and has been explored as a scaffold for carbonic anhydrase and anti-parasitic agents.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 87488-65-1
Cat. No. B12122603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoxazol-5-yl)benzenesulfonamide
CAS87488-65-1
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)N
InChIInChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H,(H2,10,12,13)
InChIKeyUBLCACOHRGJPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoxazol-5-yl)benzenesulfonamide (CAS 87488-65-1) – Core Intermediate for Regiospecific Sulfonylurea Herbicides and Sulfonamide-Derived Inhibitors


2-(Isoxazol-5-yl)benzenesulfonamide (CAS 87488-65-1) is an ortho-substituted benzenesulfonamide bearing an isoxazole ring at the 5-position. It serves primarily as a key synthetic intermediate in the preparation of acetolactate synthase (ALS)-inhibiting sulfonylurea herbicides and has been explored as a scaffold for carbonic anhydrase and anti-parasitic agents [1]. Its molecular formula is C9H8N2O3S (MW 224.24 g/mol), and its regiochemistry—specifically the isoxazol-5-yl attachment at the ortho position of the benzenesulfonamide—is critical for downstream biological activity and physicochemical properties .

Why 2-(Isoxazol-5-yl)benzenesulfonamide Cannot Be Casually Substituted: Regioisomer-Dependent Reactivity and Biological Outcome


Simple replacement of 2-(isoxazol-5-yl)benzenesulfonamide with its 3-yl or 4-yl regioisomers, or with other heterocyclic benzenesulfonamides, is not viable because the isoxazole ring position dictates both the steric and electronic environment of the sulfonylurea bridge formed in subsequent derivatization. In the DuPont herbicidal sulfonamide patent, the isoxazol-5-yl ortho-substitution pattern yields sulfonylureas with distinct melting points and herbicidal potency compared to the isoxazol-4-yl analogs [1]. Even small changes in the heterocycle (e.g., replacing isoxazole with isothiazole or pyrazole) produce marked variations in crop selectivity and weed control spectrum [1]. Thus, procurement of the exact regioisomer is mandatory for reproducible synthesis of lead candidates and for maintaining structure-activity relationships in inhibitor design.

2-(Isoxazol-5-yl)benzenesulfonamide Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Differentiation of Sulfonylurea Derivatives: Isoxazol-5-yl vs. Isoxazol-4-yl Regioisomers

The final sulfonylurea compounds derived from 2-(isoxazol-5-yl)benzenesulfonamide exhibit distinct thermal properties compared to those prepared from the 4-yl isomer. For instance, 2-(isoxazol-5-yl)-N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]benzenesulfonamide melts at 183–187°C, whereas the corresponding 4-yl derivative (N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-2-(isoxazol-4-yl)benzenesulfonamide) melts at 175–178°C [1]. This 8–9°C difference reflects the impact of isoxazole orientation on crystal packing and purity characteristics, which can influence formulation stability and analytical identification.

Herbicide synthesis Sulfonylurea Regioisomer comparison

Herbicidal Sulfonylurea Potency: Structural Necessity of the ortho-Isoxazol-5-yl Substituent

The DuPont patent explicitly claims ortho-(isoxazol-5-yl)benzenesulfonamides as essential precursors for herbicidal sulfonylureas. Although exact GR50 values for individual analogs are not tabulated in the patent, the generic structure-activity relationship indicates that moving the isoxazole from the 5-position to the 3- or 4-position significantly reduces herbicidal activity against key weeds such as morningglory and velvetleaf [1]. The 5-yl regioisomer consistently appears in the most potent exemplified compounds, suggesting a critical binding interaction with the ALS enzyme target.

ALS inhibitor Herbicide Structure-activity relationship

Carbonic Anhydrase Inhibition: Isoxazole-Bearing Benzenesulfonamides Show Isoform-Selective Potency (Class-Level Evidence)

Although 2-(isoxazol-5-yl)benzenesulfonamide itself has not been profiled in published carbonic anhydrase (CA) assays, closely related isoxazole-containing benzenesulfonamides exhibit potent and isoform-selective inhibition. In a 2017 study, 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives showed KI values of 0.5–49.3 nM against hCA II and 4.3–51.9 nM against hCA VII [1]. The isoxazole ring position and substitution pattern were critical for selectivity; the 5-yl ortho-sulfonamide architecture of the target compound positions it as a valuable scaffold for further CA inhibitor optimization.

Carbonic anhydrase Isoform selectivity Sulfonamide inhibitor

Optimal Procurement and Research Use Cases for 2-(Isoxazol-5-yl)benzenesulfonamide


Synthesis of Regiospecific Acetolactate Synthase (ALS) Inhibiting Herbicides

Agrochemical R&D teams use 2-(isoxazol-5-yl)benzenesulfonamide as the starting material for sulfonylurea herbicides. The 5-yl regioisomer is specifically required to generate the pharmacophore that binds the ALS enzyme; substitution with 3- or 4-yl isomers leads to compounds with diminished or absent herbicidal activity [1]. The compound's consistent melting point profile of derived sulfonylureas (183–187°C for the dimethoxypyrimidinyl derivative) also facilitates quality control during scale-up [1].

Carbonic Anhydrase Inhibitor Lead Optimization

Medicinal chemistry groups targeting human carbonic anhydrase isoforms (hCA II, hCA VII) employ 2-(isoxazol-5-yl)benzenesulfonamide as a core scaffold. Structural analogs have achieved low-nanomolar KI values against these isoforms, and the ortho-isoxazole orientation is a key determinant of isoform selectivity [2]. The unsubstituted parent compound serves as a versatile intermediate for introducing aryl, amino, or amido groups at the isoxazole ring to fine-tune potency and selectivity.

Anti-Parasitic Drug Discovery (Chagas Disease and Leishmaniasis)

Isoxazolyl-sulfonamide libraries have shown promising activity against Trypanosoma cruzi and Leishmania amazonensis, with some derivatives achieving GI50 values below 15 µM and selectivity indices >30 relative to host cells [3]. 2-(Isoxazol-5-yl)benzenesulfonamide can be used as a starting point for constructing focused libraries aimed at improving potency and pharmacokinetics for neglected tropical diseases.

Chemical Biology Probe Development

The primary sulfonamide group and the isoxazole ring offer orthogonal functionalization handles. Researchers procuring 2-(isoxazol-5-yl)benzenesulfonamide can exploit the sulfonamide as a zinc-binding group for metalloenzyme targeting, while the isoxazole can be elaborated via electrophilic substitution or cross-coupling to install fluorescent tags or affinity labels [2][3].

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